3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s therapeutic potential .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, suggesting that they may have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one typically involves the reaction of 4-chlorophenylhydrazine with an appropriate indole derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole compound in good yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)iminoindolin-2-one: Similar in structure but lacks the morpholin-4-ylmethyl group.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
5-Fluoroindole: An indole derivative with fluorine substitution, used in medicinal chemistry.
Uniqueness
3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one is unique due to the presence of both the 4-chlorophenyl and morpholin-4-ylmethyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-14-5-7-15(8-6-14)21-18-16-3-1-2-4-17(16)23(19(18)24)13-22-9-11-25-12-10-22/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRYYRGKVOLNIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.